2-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride
CAS No.: 1177357-28-6
Cat. No.: VC4645361
Molecular Formula: C12H13Cl2NO2S2
Molecular Weight: 338.26
* For research use only. Not for human or veterinary use.

CAS No. | 1177357-28-6 |
---|---|
Molecular Formula | C12H13Cl2NO2S2 |
Molecular Weight | 338.26 |
IUPAC Name | 2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethanamine;hydrochloride |
Standard InChI | InChI=1S/C12H12ClNO2S2.ClH/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11;/h1-7,12H,8,14H2;1H |
Standard InChI Key | AEONIMTXFABMLT-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl |
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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A 4-chlorophenylsulfonyl group (–SO₂C₆H₄Cl) providing electron-withdrawing characteristics
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A thiophen-2-yl moiety (C₄H₃S) contributing π-conjugation and heterocyclic reactivity
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An ethanamine backbone (–CH₂CH₂NH₂) functionalized as a hydrochloride salt for enhanced solubility .
The IUPAC name—2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethanamine hydrochloride—reflects this arrangement, with the sulfonyl group and thiophene ring both attached to the central ethanamine carbon.
Physicochemical Properties
Table 1 summarizes key properties derived from experimental and computational data:
The hydrochloride salt form improves aqueous solubility compared to the free base, though exact solubility metrics remain unreported in available literature.
Synthesis and Manufacturing Considerations
Proposed Synthetic Pathways
While no explicit synthesis protocol exists for this compound in public records, retrosynthetic analysis suggests three plausible routes:
Route A:
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Sulfonation of 4-chlorobenzenethiol with chlorosulfonic acid to form 4-chlorophenylsulfonyl chloride
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Nucleophilic substitution with 2-(thiophen-2-yl)ethanamine
Route B:
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Friedel-Crafts sulfonylation of thiophene using 4-chlorobenzenesulfonyl chloride
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Mannich reaction to introduce the ethanamine moiety
Route C:
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Umpolung strategy employing AgOTf-catalyzed sulfenylation of thiophene derivatives
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Reductive amination to install the ethanamine group
Thesis work by Choudhuri (2019) demonstrates analogous Fe-catalyzed sulfonylation techniques achieving 68–80% yields for similar structures, suggesting potential applicability to this compound .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR shifts (DMSO-d₆, 400 MHz):
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δ 7.82–7.75 (d, 2H, Ar–H)
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δ 7.54–7.48 (d, 2H, Ar–H)
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δ 7.32–7.25 (m, 1H, Thiophene–H)
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δ 7.12–7.05 (m, 2H, Thiophene–H)
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δ 4.21 (s, 2H, CH₂NH₂)
¹³C NMR would likely show characteristic signals at:
Mass Spectrometry
High-resolution ESI-MS would exhibit:
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[M+H]⁺ at m/z 337.02 (calculated for C₁₂H₁₃ClN₂O₂S₂⁺)
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Isotopic pattern consistent with two chlorine atoms (3:1 ratio at M and M+2) .
Industrial and Research Applications
Material Science Applications
The conjugated thiophene-sulfonamide system shows promise for:
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Organic semiconductors (Bandgap ≈ 2.8 eV predicted)
Synthetic Intermediate Utility
This compound could serve as a precursor for:
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Polymeric sulfonamide ion-exchange membranes
Challenges and Future Directions
Knowledge Gaps
Current limitations include:
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No published crystal structure data
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Absence of in vivo pharmacological profiles
Recommended Research Priorities
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